(S)-tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is characterized by the presence of a tert-butyl group, a dioxane ring, and a carbamate functional group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-((1,4-dioxan-2-YL)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dioxane derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . This method provides high yields and is widely used in laboratory settings.
Industrial Production Methods
Industrial production of tert-butyl (S)-((1,4-dioxan-2-YL)methyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the industrial production.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the dioxane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted carbamates.
Scientific Research Applications
(S)-tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents. The compound’s ability to protect amine groups makes it useful in the synthesis of complex drug molecules.
Industry: It is used in the production of polymers and other industrial chemicals. The compound’s stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl (S)-((1,4-dioxan-2-YL)methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group stabilizes the carbamate, preventing unwanted reactions during synthesis. Under acidic conditions, the tert-butyl group is cleaved, releasing the free amine. This mechanism is widely used in peptide synthesis and other organic reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another carbamate used as a protecting group, but with a benzyl group instead of a tert-butyl group.
tert-Butyl-N-methylcarbamate: A related compound with a methyl group attached to the nitrogen atom.
Uniqueness
(S)-tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate is unique due to the presence of the dioxane ring, which imparts specific reactivity and stability to the compound. This makes it particularly useful in applications where both stability and reactivity are required.
Properties
IUPAC Name |
tert-butyl N-[[(2S)-1,4-dioxan-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11-6-8-7-13-4-5-14-8/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUORMZKANBKRCG-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1COCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1COCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.